4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-propylpiperazine-1-carboxamide
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Overview
Description
4-[5-CYANO-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H33N5O2. This compound is characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core, a piperazine ring, and various functional groups such as cyano and carboxamide. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-[5-CYANO-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE involves multiple steps, typically starting with the formation of the pyrano[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.
Scientific Research Applications
4-[5-CYANO-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-CYANO-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[5-CYANO-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]-N-PROPYLPIPERAZINE-1-CARBOXAMIDE include other pyrano[3,4-c]pyridine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, such as antimicrobial and anticancer effects, highlighting the versatility and potential of this class of compounds .
Properties
Molecular Formula |
C23H35N5O2 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridin-6-yl]-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H35N5O2/c1-6-7-25-22(29)28-10-8-27(9-11-28)21-18(14-24)17-13-23(4,5)30-15-19(17)20(26-21)12-16(2)3/h16H,6-13,15H2,1-5H3,(H,25,29) |
InChI Key |
JJIMCCHZDOGURL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=C(C3=C(COC(C3)(C)C)C(=N2)CC(C)C)C#N |
Origin of Product |
United States |
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